2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of thiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiopyran ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the butoxyphenyl group: This step may involve nucleophilic substitution reactions where a butoxyphenyl group is introduced to the thiopyran ring.
Amination and nitrile formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Aminonitriles: Compounds containing both amino and nitrile groups.
Uniqueness
2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,6-diamino-4-(2-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H18N4OS/c1-2-3-8-22-14-7-5-4-6-11(14)15-12(9-18)16(20)23-17(21)13(15)10-19/h4-7,15H,2-3,8,20-21H2,1H3 |
InChI Key |
IFRFTMIAPYSWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
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